molecular formula C9H9NO6 B14897901 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid

Cat. No.: B14897901
M. Wt: 227.17 g/mol
InChI Key: APGOBMZJQQMSBQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid is a benzoic acid derivative featuring a 2-hydroxyethoxy group (–OCH₂CH₂OH) at the 3-position and a nitro group (–NO₂) at the 4-position. The nitro group at the 4-position is strongly electron-withdrawing, which may increase acidity and influence reactivity in condensation or substitution reactions .

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

3-(2-hydroxyethoxy)-4-nitrobenzoic acid

InChI

InChI=1S/C9H9NO6/c11-3-4-16-8-5-6(9(12)13)1-2-7(8)10(14)15/h1-2,5,11H,3-4H2,(H,12,13)

InChI Key

APGOBMZJQQMSBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid typically involves the nitration of 3-(2-Hydroxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 3-(2-Hydroxyethoxy)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid and its derivatives depends on the specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The hydroxyethoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with the target molecules, influencing their biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Nitrobenzoic Acids

Compound Substituent (Position) CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid –OCH₂CH₂OH (3), –NO₂ (4) Not available C₉H₉NO₇ ~243.18 High polarity due to –OH and –NO₂; moderate acidity
4-Nitrobenzoic acid –NO₂ (4) 62-23-7 C₇H₅NO₄ 167.12 Strong acidity (pKa ~1.68); low solubility in water
3-Methoxy-4-nitrobenzoic acid –OCH₃ (3), –NO₂ (4) 5443-33-8 C₈H₇NO₅ 197.14 Moderate electron-donating (–OCH₃) and electron-withdrawing (–NO₂) effects
4-Hydroxy-3-nitrobenzoic acid –OH (4), –NO₂ (3) 616-82-0 C₇H₅NO₅ 183.12 Enhanced acidity (pKa ~1.4) due to –OH and –NO₂ proximity
3-(Benzyloxy)-4-nitrobenzoic acid –OCH₂C₆H₅ (3), –NO₂ (4) Not available C₁₄H₁₁NO₅ 273.24 Lipophilic benzyl group reduces solubility; used in synthetic intermediates

Key Observations:

  • Electron Effects: The nitro group at the 4-position dominates the electronic profile, making all derivatives more acidic than benzoic acid (pKa ~4.2). The hydroxyethoxy group in the target compound introduces additional hydrogen-bonding capacity compared to methoxy or benzyloxy analogs .
  • The hydroxyethoxy group in 3-(2-hydroxyethoxy)-4-nitrobenzoic acid is expected to enhance water solubility relative to 3-methoxy or 3-benzyloxy derivatives.

Physicochemical Properties

Table 2: Solubility and Partition Coefficients

Compound McGowan Volume (V) Abraham Solute Descriptors log P (Octanol-Water) Key Solubility Trends
4-Nitrobenzoic acid 1.1059 E = 0.990, S = 1.520, A = 0.680, B = 0.440, L = 5.7699 ~1.79 (calculated) Soluble in alcohols (e.g., log P = 1.79 in 3-methyl-1-butanol)
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid (Predicted) ~1.35 (estimated) Higher A (H-bond acidity) due to –OH <1.0 (estimated) Enhanced solubility in polar solvents (water, ethanol) due to –OH group
3-Methoxy-4-nitrobenzoic acid ~1.20 (estimated) Lower A compared to hydroxyethoxy analog ~1.5 (estimated) Moderate solubility in ethanol and DMSO

Key Observations:

  • Hydrogen Bonding: The hydroxyethoxy group increases the A descriptor (H-bond acidity), which correlates with higher solubility in polar solvents. This contrasts with methoxy or benzyloxy derivatives, which exhibit lower A values .
  • log P: The target compound’s log P is predicted to be lower than 4-nitrobenzoic acid (~1.79) due to its hydrophilic substituent.

Reactivity and Stability

Table 3: Reactivity in Condensation Reactions*

Compound Reaction Rate (vs. Benzoic Acid) Stability Notes
4-Nitrobenzoic acid Slower (electron-withdrawing –NO₂ reduces nucleophilicity) Stable under standard conditions; no hazardous reactions
3-Methoxy-4-nitrobenzoic acid Moderate (electron-donating –OCH₃ partially offsets –NO₂) Stable in ethanol recrystallization
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid (Predicted) Faster than 4-nitrobenzoic acid (due to –OH H-bonding) Potential esterification or oxidation of –OH under acidic/oxidizing conditions

*Data extrapolated from evidence on substituent effects .

Key Observations:

  • Reactivity: Electron-donating groups (e.g., –OCH₃, –OH) improve reactivity in condensation reactions by increasing nucleophilicity. The hydroxyethoxy group may enhance reactivity compared to 4-nitrobenzoic acid .
  • Stability: The hydroxyl group in the target compound may require protection (e.g., acetylation) during synthetic procedures to prevent unwanted side reactions .

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